Anethole

Catalog No.
S1540497
CAS No.
4180-23-8
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anethole

CAS Number

4180-23-8

Product Name

Anethole

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-

InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N

SMILES

CC=CC1=CC=C(C=C1)OC

Solubility

Slightly soluble (NTP, 1992)
1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL
ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER
Water solubility = 1.110E-1 g/l @ 25 °C

Synonyms

1-(4-methoxyphenyl)propene, 1-methoxy-4-(1-propenyl)benzene, anethole, anethole, (E)-isomer, anethole, (Z)-isomer, p-propenylanisole, trans-anethole

Canonical SMILES

CC=CC1=CC=C(C=C1)OC

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC

Anethole, a naturally occurring phenylpropanoid, is the primary component of essential oils in various plants like anise, fennel, and star anise PubMed: . Beyond its well-known use as a flavoring agent, anethole has garnered significant interest in the scientific research community due to its diverse potential health benefits. Here, we explore some key areas of research exploring the potential applications of anethole:

Anti-inflammatory Properties

Studies suggest anethole possesses anti-inflammatory properties. Research has shown its effectiveness in reducing inflammation in various models, including carrageenan-induced paw edema in mice PubMed: and lipopolysaccharide-induced periodontitis in rats PubMed. It is believed to achieve this by suppressing the production of pro-inflammatory molecules like TNF-α and IL-1β PubMed. These findings suggest anethole could be a potential candidate for developing novel anti-inflammatory treatments.

Antimicrobial Activity

Anethole has also demonstrated antimicrobial activity against various bacteria and fungi PubMed: . Its mechanism of action is thought to involve disrupting the cell membrane of these microorganisms PubMed: . This property makes it a potential candidate for developing natural food preservatives and antiseptics.

Potential in Cancer Research

Emerging research suggests anethole might hold promise in cancer prevention and treatment. Studies have shown its ability to inhibit the growth and proliferation of various cancer cell lines PubMed: . Additionally, it may have anti-angiogenic properties, potentially hindering the formation of new blood vessels that tumors need for growth PubMed: . However, further research is necessary to elucidate its potential therapeutic application in humans.

Other Potential Applications

Research is ongoing to explore anethole's potential applications in various other areas, including:

  • Neuroprotective effects: Studies suggest anethole may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease PubMed: .
  • Improved drug delivery: Anethole shows promise as a penetration enhancer, facilitating the delivery of drugs through the skin Taylor & Francis Online.

Anethole, chemically known as 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene, is an organic compound primarily derived from the essential oils of anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare). It is an aromatic, unsaturated ether with a molecular formula of C₁₀H₁₂O and a molecular weight of approximately 148.20 g/mol. Anethole exists in two isomeric forms: the more prevalent trans (E) isomer and the cis (Z) isomer. The trans-anethole is favored for its pleasant aroma and flavor, which is distinctly sweet, being about 13 times sweeter than sucrose .

Anethole is predominantly hydrophobic but exhibits high solubility in ethanol, leading to phenomena such as the "ouzo effect," where the addition of water to anethole-containing spirits results in a cloudy emulsion . This compound has been recognized for its safety in food applications by regulatory authorities such as the United States Food and Drug Administration, which classifies it as Generally Recognized As Safe (GRAS) .

The primary function of anethole is as a flavoring agent. It binds to odor receptors in the nose and mouth, triggering the perception of the characteristic licorice or anise aroma and taste.

Anethole is generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) []. However, high doses may cause gastrointestinal irritation in some individuals. Anethole is not considered a fire hazard but can be mildly irritating to the skin and eyes upon contact.

Please note:

  • The information on synthesis (dimethyl sulfate) might require specific safety protocols due to the hazardous nature of the chemicals involved. Refer to relevant safety data sheets (SDS) before attempting any synthesis.
  • The provided information is based on current scientific research. As research progresses, new findings may emerge.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: Anethole can react with electrophiles at the aromatic ring, leading to various substituted products.
  • Hydrolysis: Under acidic or basic conditions, anethole can hydrolyze to yield phenolic compounds.
  • Oxidation: Anethole can be oxidized to form various oxidation products, including anisaldehyde and other derivatives .

These reactions are significant for both synthetic applications and understanding its behavior in biological systems.

Anethole exhibits a range of biological activities that have garnered interest in pharmacology and nutrition:

  • Anti-inflammatory Properties: Research indicates that anethole can significantly reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various models of inflammation .
  • Antimicrobial Effects: Anethole has demonstrated antimicrobial activity against a variety of pathogens, making it a candidate for natural preservatives .
  • Estrogenic Activity: Anethole has been shown to exhibit estrogen-like effects, influencing uterine weight in animal studies, which suggests potential applications in reproductive health .
  • Sedative Effects: Some studies report that anethole possesses sedative properties, contributing to its use in traditional medicine .

Anethole can be synthesized through several methods:

  • Extraction from Natural Sources: Most commercially available anethole is extracted from the essential oils of plants such as anise and fennel.
  • Chemical Synthesis:
    • Allylation of Methoxybenzene: The synthesis involves the reaction of methoxybenzene with allyl bromide or similar reagents under basic conditions.
    • Bioconversion: Certain bacterial strains can metabolize simpler compounds into anethole, providing a potential biotechnological route for its production .

These methods highlight both natural extraction and synthetic approaches to obtaining this valuable compound.

Anethole finds extensive applications across various industries:

  • Food Industry: Used as a flavoring agent in beverages (e.g., ouzo, absinthe), confections, and baked goods due to its sweet taste and aromatic properties .
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it suitable for use in medicinal formulations.
  • Cosmetics: Anethole is used for its fragrance in perfumes and personal care products.
  • Agriculture: It serves as a natural insect repellent against pests like mosquitoes .

Studies on the interactions of anethole with biological systems have revealed important insights:

  • Anethole modulates ion channels involved in inflammatory responses, particularly voltage-gated calcium channels. This modulation contributes to its anti-inflammatory effects by inhibiting the release of inflammatory mediators .
  • Its interaction with estrogen receptors suggests potential implications for hormonal balance and reproductive health .

These interactions underscore the compound's significance in both therapeutic contexts and natural product chemistry.

Anethole shares structural similarities with several other compounds. Here are notable comparisons:

CompoundStructure TypeUnique Features
EstragoleMethoxyphenylpropeneSimilar flavor profile; used in culinary applications but has different safety profiles.
FenchoneMonoterpeneExhibits distinct aroma; used in perfumery; less sweet than anethole.
CarvoneKetoneFound in spearmint; has different sensory properties; used for flavoring.
LinaloolAlcoholFloral aroma; widely used in cosmetics; different biological activities compared to anethole.

Anethole's unique blend of sweetness, aroma, and biological activity distinguishes it from these similar compounds, making it particularly valuable in food flavoring and therapeutic applications .

Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)
White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline]
Solid

Color/Form

White crystals

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Boiling Point

454.1 °F at 760 mmHg (NTP, 1992)
234 °C

Flash Point

195 °F (NTP, 1992)
90.1 °C

Heavy Atom Count

11

Taste

SWEET TASTE

Density

0.9882 (NTP, 1992) - Less dense than water; will float
0.9878 @ 20 °C/4 °C

Odor

ANISE OIL ODOR

Melting Point

70.4 °F (NTP, 1992)
21.3 °C
Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol
22.5 °C

UNII

78AWK1V4GL

Related CAS

26795-32-4

GHS Hazard Statements

Aggregated GHS information provided by 1695 companies from 17 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 54 of 1695 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1641 of 1695 companies with hazard statement code(s):;
H317 (97.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Vapor Pressure

0.05 [mmHg]
5.45 Pa @ 294 deg K

Pictograms

Irritant

Irritant

Other CAS

104-46-1
4180-23-8
50770-19-9

Absorption Distribution and Excretion

/IN BIOTRANSFORMATION OF ANETHOLE/...ANISIC ACID...CONSTITUTED THE MAJOR URINARY METABOLITE. ...THERE WAS A QUANTITATIVE RECOVERY OF THE DOSE ADMIN.
TRANS-ANETHOLE WAS AMONG 4 FOOD ADDITIVES STUDIED & FOUND LARGELY ABSORBED FROM DIGESTIVE TRACT BY PASSIVE DIFFUSION. ABSORPTION KINETICS VARY PARTIALLY BY DIFFERENCES OF COMPD IN COEFFICIENTS OF LIPOSOLUBILITY.
...TRANS-ANETHOLE USED IN PREPN OF ANIS-FLAVORED ALCOHOLIC BEVERAGES WAS STUDIED IN THE RABBIT & RAT AFTER IV & ORAL ADMIN. IT WAS EXCRETED RAPIDLY FROM THE ANIMAL REGARDLESS OF /ROUTE/ OF ADMIN. AFTER IV INJECTION, IT WAS FOUND CONCENTRATED IN LIVER, LUNGS & BRAIN; AFTER ORAL ADMIN...MOST OF IT REMAINED IN STOMACH.
TRANS-ANETHOLE IS ONE OF THE COMPOUNDS LARGELY ABSORBED FROM THE DIGESTIVE TRACT BY MECHANISM OF PASSIVE DIFFUSION.
THE METABOLITES OF ANETHOLE IN RATS WERE IDENTIFIED AND DETERMINED. MOST OF THE URINARY METABOLITES WERE ALSO DETECTED IN THE BILE.

Metabolism Metabolites

ANETHOLE YIELDS PARA-PROPENYLPHENOL IN RABBIT, MOUSE, GUINEA PIG, & DOG. ANETHOLE YIELDS PARA-PROPENYLPHENOL IN RAT. /FROM TABLE/
ANETHOLE YIELDS ANISIC ACID IN MAN, RABBIT, & RAT. ANETHOLE YIELDS PARA-METHOXYCINNAMYL ALCOHOL IN RAT.
OXIDATIVE O-DEMETHYLATION LEADING TO P-HYDROXYPROPENYLBENZENE & P-HYDROXYCINNAMIC ACID WAS FOUND TO BE A MAJOR BIOTRANSFORMATION OF ANETHOLE. METABOLISM VIA CINNAMOYL DERIV WAS MORE EXTENSIVE WITH THE PROPENYL SUBSTITUENT THAN FOR THE ALLYL COMPD; & FURTHER METABOLISM BY BETA-OXIDATION ALSO OCCURRED.

Wikipedia

Anethole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Denaturant

Methods of Manufacturing

SYNTHESIS BY ESTERIFICATION OF P-CRESOL WITH METHYL ALCOHOL & SUBSEQUENT CONDENSATION WITH ACETALDEHYDE (PERKINS). ...MOST COMMON METHOD...FROM PINE OIL. BY FRACTIONAL DISTILLATION.../OF/ ESSENTIAL OILS OF ANISE, STAR ANISE & FENNEL. ...ANISE...CONTAIN...85% ANETHOLE; FENNEL FROM 60 TO 70%.
SEPN OF CIS & TRANS ISOMERS: NAVES ET AL, COMPT REND 246: 1734 (1958); BULL SOC CHIM FRANCE 1958, 566; HELY CHIM ACTA 43: 230 (1960); FERRONI ET AL, GAZZ CHIM ITAL 92: 1198 (1962). SYNTHESIS: MUELLER, ROSCHEISEN, BER 90: 543 (1957).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzene, 1-methoxy-4-(1-propen-1-yl)-: ACTIVE
...THERE IS REGULAR USE OF COMPOUNDED ESSENTIAL OILS CONSISTING...OF...ANETHOL /IN MFR OF SWEET LIQUEURS/. ... THE EFFECTIVE YIELD OF ANETHOL, BASED ON THE FINISHED LIQUEUR "AS IS" IS APPROX 1:2000.
CHIEF CONSTITUENT...ANISE, STAR ANISE & FENNEL OILS: MONAD, DE DORTAN, IND PARFUM 5: 401 (1950); NAVES, TUCAKOV, COMPT REND 248: 843 (1959).
ANISE SEED YIELDS UP TO 3% OF ESSENTIAL OIL HAVING UP TO 90% ANETHOL AS PRINCIPAL CONSTITUENT.
FEMA NUMBER 2086. NON-ALCOHOLIC BEVERAGES 11 PPM, ALCOHOLIC BEVERAGES 1,400 PPM, ICE CREAMS, ICES, ETC 26 PPM, CANDY 340 PPM, BAKED GOODS 150 PPM, & CHEWING GUM 1,500 PPM.
...PRESENT IN...OIL OF ILLICIUM ANISATUM L...OIL FROM LEAVES OF PIPER PELIPER PELTATUM SUR...ROOTS OF OSMORRHIZA LONGISTYLIS EBERH... OILS OF COMMON FENNEL & BASIL...OILS FROM LEAVES OF CLAUSENA ANISATA HOOK, BACKHOUSIA ANISATA, & MAGNOLIA SALICIFOLIA.

Analytic Laboratory Methods

CHEMICAL COMPOSITION OF OIL FROM FRESH SEEDS OF F VULGARE WAS DETERMINED BY GAS CHROMATOGRAPHY.
SPECTROPHOTOMETRIC DETERMINATION OF ANETHOLE IN VOLATILE OILS OF ANISE & FENNEL @ 258 NM.
USE OF THERMOMICROANALYTICAL METHOD OF STAHL FOR THE EXAM OF DRUGS & VOLATILE OILS. ANETHOLE WAS DETECTED AT 80 DEGREES AND VAPORS WERE ANALYZED BY THIN LAYER CHROMATOGRAPHY.
GLC DETERMINATIONS OF SELECTED ORGANIC COMPOUNDS IN WASTEWATER (SENSITIVE TO LOW PPB RANGE). 11 COMPOUNDS, INCL ANETHOLE, WERE STUDIED.
THE METABOLITES OF ANETHOLE IN RATS WERE DETECTED BY GLC & BY COMBINED GLC-MASS SPECTROMETRY.

Interactions

MEAN SLEEPING TIME IN MICE TREATED WITH 50 MG/KG NA-PENTOBARBITAL ABOUT DOUBLED WITH 20 & 50 MG OF SOME COMPD; ANETHOLE WAS LESS ACTIVE.

Dates

Modify: 2023-08-15
FDA Thailand: Rowatinex (Anethole, Borneol, Camphene, Eucalyptol, Fenchone, Alpha-Pinene, Beta-Pinene) Capsule
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

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